Cas no 148849-67-6 (Ivabradine hydrochloride)

Ivabradine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Ivabradine hydrochloride

- Ivabradine HCl

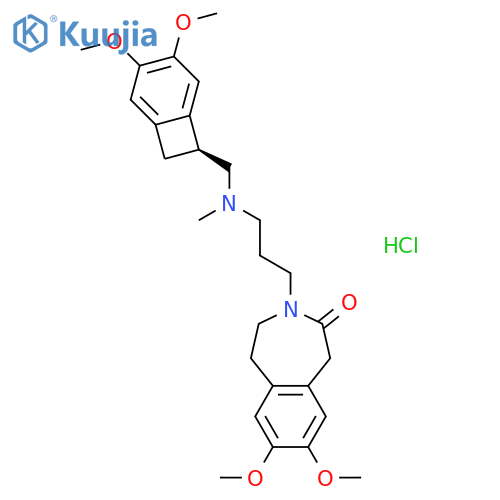

- 3-[3-[[(8S)-3,4-Dimethoxy-8-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one hydrochloride

- 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride

- Corlentor

- Procoralan

- S-16257

- (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

- Ivabradine (hydrochloride)

- 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one,hydrochloride

- S 16257-2

- 2H-3-Benzazepin-2-on

- Ivabridine hydracloride

- Ivabradine hydrochlorid

- Ivabradine HCl (Procoralan)

- Corlanor

- TP19837BZK

- 2H-3-Benzazepin-2-one, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1)

- (S)

- MFCD00929899

- 148849-67-6

- (+)-S16257

- MLS006010110

- S-16260-2

- 2H-3-BENZAZEPIN-2-ONE, 3-(3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)-1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-, HYDROCHLORIDE (1:1)

- AMG 998

- s16257

- IVABRADINE HYDROCHLORIDE [ORANGE BOOK]

- BCP05218

- (S)-3-(3-(((4,5-Dimethoxy-1,2-dihydrocyclobutabenzen-1-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

- CHEBI:85969

- Q27158823

- AC-543

- DTXCID0026913

- Coralan

- 2H-3-Benzazepin-2-one, 3-(3-(((3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, monohydrochloride, (S)-

- ivabradine monohydrochloride

- CHEMBL2145077

- Ivabradine hydrochloride [USAN]

- 3-[3-({[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one hydrochloride

- IVABRADINE HYDROCHLORIDE [WHO-DD]

- IVABRADINE HYDROCHLORIDE [MI]

- J-521616

- 2H-3-Benzazepin-2-one, 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, monohydrochloride

- 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)

- N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-N-methylpropan-1-aminium chloride

- 148849-67-6 (HCl)

- BCP9000798

- Ivabradine hydrochloride- Bio-X

- Ivabradine hydrochloride, >=98% (HPLC)

- Ivabradinehydrochloride

- SMR004701246

- Coralan (TN)

- CS-1994

- AKOS016002249

- DTXSID2046913

- J-008523

- IVABRADINE HYDROCHLORIDE [JAN]

- BI164596

- Ivabradine hydrochloride (JAN/USAN)

- AM20090729

- (7,8-Dimethoxy 3-(3-(((1S)-(4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one hydrochloride

- GS-3584

- NCGC00181343-01

- CAS-148849-67-6

- D08095

- Tox21_112802

- 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride

- IVABRADINE HYDROCHLORIDE [EMA EPAR]

- 3-[3-[[(8S)-3,4-dimethoxy-8-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one hydrochloride3-[3-[[(8S)-3,4-dimethoxy-8-bicyclo[4.2.0]octa-1,3,

- 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

- AKOS015849582

- Corlentor (TN)

- s2086

- S-16257-2

- N-(((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)-3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-N-methylpropan-1-aminium chloride

- CCG-269739

- 3-(3-((((7S)-3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one monohydrochloride

- (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one hydrochloride

- Corlanor (TN)

- 3-{3-[{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)

- 3-(3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)-1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE

- SCHEMBL23470

- UNII-TP19837BZK

- HY-B0162A

- I0847

- Ivabrandine hydrochloride

- AMG-998

- HLUKNZUABFFNQS-ZMBIFBSDSA-N

- GLXC-03048

-

- MDL: MFCD00929899

- インチ: 1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1

- InChIKey: HLUKNZUABFFNQS-ZMBIFBSDSA-N

- ほほえんだ: Cl[H].O(C([H])([H])[H])C1=C(C([H])=C2C(=C1[H])[C@@]([H])(C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])([H])C3=C([H])C(=C(C([H])=C3C([H])([H])C1([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)C2([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 504.2391g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 回転可能化学結合数: 10

- どういたいしつりょう: 504.2391g/mol

- 単一同位体質量: 504.2391g/mol

- 水素結合トポロジー分子極性表面積: 60.5Ų

- 重原子数: 35

- 複雑さ: 663

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- 色と性状: Powder

- ゆうかいてん: 140°C(lit.)

- ふってん: 626.9°C at 760 mmHg

- フラッシュポイント: 332.9°C

- ようかいど: H2O: ≥5mg/mL (warmed)

- PSA: 60.47000

- LogP: 4.04990

- マーカー: 5247

- ひせんこうど: 58921 +7.8°; 36521 +27.8° (c = 1% in DMSO)

- ようかいせい: H2O: ≥5mg/mL (warmed)

Ivabradine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D572195-10G |

Ivabradine hydrochloride |

148849-67-6 | 97% | 10g |

$885 | 2024-05-23 | |

| Axon Medchem | 3495-10 mg |

Ivabradine hydrochloride |

148849-67-6 | 99% | 10mg |

€50.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-211682-10 mg |

Ivabradine Hydrochloride, |

148849-67-6 | ≥99% | 10mg |

¥1,880.00 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2535-50mg |

Ivabradine hydrochloride |

148849-67-6 | 99% | 50mg |

¥ 629 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2535-100mg |

Ivabradine hydrochloride |

148849-67-6 | 99% | 100mg |

¥ 925 | 2023-09-07 | |

| ChemScence | CS-1994-200mg |

Ivabradine hydrochloride |

148849-67-6 | 99.87% | 200mg |

$671.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I93770-250mg |

Ivabradine hydrochloride |

148849-67-6 | 250mg |

¥189.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019110-250mg |

Ivabradine hydrochloride |

148849-67-6 | 98% | 250mg |

¥139 | 2024-05-25 | |

| TRC | I940500-5mg |

Ivabradine Hydrochloride |

148849-67-6 | 5mg |

$ 63.00 | 2023-09-07 | ||

| TRC | I940500-25mg |

Ivabradine Hydrochloride |

148849-67-6 | 25mg |

$161.00 | 2023-05-18 |

Ivabradine hydrochloride サプライヤー

Ivabradine hydrochloride 関連文献

-

Fatehy M. Abdel-Haleem,Mahmoud S. Rizk,Menna M. El-Beshlawy RSC Adv. 2022 12 17645

-

Nisreen F. Abo-Talib,Marwa H. Tammam,Ali K. Attia RSC Adv. 2015 5 95592

-

Nisreen F. Abo-Talib,Marwa H. Tammam,Ali K. Attia RSC Adv. 2015 5 99312

Ivabradine hydrochlorideに関する追加情報

148849-67-6(Ivabradine hydrochloride)に関する最新研究動向

148849-67-6(Ivabradine hydrochloride)は、選択的Ifチャネル阻害剤として知られる医薬品で、主に慢性心不全や安定狭心症の治療に用いられています。近年、その薬理作用や新たな適応症に関する研究が活発に行われており、本稿では最新の研究成果をまとめます。

2023年に発表された臨床研究では、Ivabradine hydrochlorideが心拍数を低下させる効果に加え、心筋リモデリングの抑制にも寄与することが明らかになりました。特に、HFrEF(収縮機能が低下した心不全)患者において、標準治療にIvabradineを追加投与することで、心血管イベントの発生率が有意に減少したことが報告されています。

分子レベルでの作用機序に関する研究では、148849-67-6が心臓洞房結節のIf電流を選択的に阻害することで、心拍数を低下させる詳細なメカニズムが解明されました。さらに、この化合物がミトコンドリア機能に影響を与え、酸化ストレスを軽減する可能性が示唆されています。

薬物動態研究の最新データによると、Ivabradine hydrochlorideは経口投与後迅速に吸収され、約1時間で血中濃度がピークに達します。高脂肪食は吸収速度を遅らせるものの、生物学的利用率には影響を与えないことが確認されています。また、CYP3A4を介した代謝が主経路であるため、他の薬剤との相互作用に注意が必要です。

安全性プロファイルに関しては、既知の視覚障害(閃輝暗点)に加え、新たに報告された副作用として軽度の不整脈が注目されています。ただし、これらの副作用は用量依存的であり、適切な用量調整によって管理可能であることが臨床データから示されています。

今後の研究方向として、Ivabradine hydrochlorideの心不全以外の適応症(例えば、特定の不整脈や肺高血圧症)への応用可能性が検討されています。また、ナノ粒子製剤の開発により、薬物送達システムの最適化を図る研究も進行中です。

まとめると、148849-67-6(Ivabradine hydrochloride)は心血管疾患治療において重要な位置を占めており、その作用機序の解明と新たな治療応用の可能性が引き続き研究されています。今後の臨床試験結果が待たれるところです。

148849-67-6 (Ivabradine hydrochloride) 関連製品

- 524-17-4(Dauricine)

- 125-84-8(Aminoglutethimide)

- 130-86-9(protopine)

- 404-86-4(Capsaicin)

- 155974-00-8(3-3-({(7S)-3,4-dimethoxybicyclo4.2.0octa-1(6),2,4-trien-7-ylmethyl}(methyl)amino)propyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one)

- 58-46-8(Tetrabenazine)

- 482-74-6(Cryptopine (~90%))

- 77-21-4(DL-Glutethimide)

- 304462-60-0(7-Demethyl Ivabradine)

- 304464-97-9(8-Demethyl Ivabradine)